molecular formula C13H13NO B7974524 6-(3-Ethylphenyl)pyridin-3-ol

6-(3-Ethylphenyl)pyridin-3-ol

Cat. No.: B7974524
M. Wt: 199.25 g/mol
InChI Key: AKCCMZDOUFGXFP-UHFFFAOYSA-N
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Description

6-(3-Ethylphenyl)pyridin-3-ol is a hydroxypyridine derivative featuring a 3-ethylphenyl substituent at the 6-position of the pyridine ring. This compound belongs to a broader class of pyridin-3-ol derivatives, which are studied for their diverse biological activities and physicochemical properties. The ethylphenyl group introduces steric bulk and moderate lipophilicity, influencing solubility, reactivity, and interactions with biological targets.

Properties

IUPAC Name

6-(3-ethylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-10-4-3-5-11(8-10)13-7-6-12(15)9-14-13/h3-9,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCCMZDOUFGXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Ethylphenyl)pyridin-3-ol can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, reaction efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-(3-Ethylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: 6-(3-Ethylphenyl)pyridin-3-one.

    Reduction: 6-(3-Ethylphenyl)pyridin-3-amine.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

6-(3-Ethylphenyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Ethylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 6-Position

6-(Trifluoromethyl)pyridin-3-ol (CAS 216766-12-0)
  • Structure : A trifluoromethyl (-CF₃) group replaces the 3-ethylphenyl moiety.
  • Properties : Higher polarity due to the electron-withdrawing -CF₃ group, leading to a melting point of 174–176°C and predicted pKa of 3.96 .
  • Bioactivity : Used in synthesizing lipoprotein-associated phospholipase A2 inhibitors, highlighting its role in modulating enzyme activity .
  • Key Difference: The -CF₃ group enhances metabolic stability compared to alkyl/aryl groups but reduces solubility in nonpolar environments.
6-(Ethoxymethyl)pyridin-3-ol
  • Structure : Ethoxymethyl (-CH₂OCH₂CH₃) substituent at the 6-position.
  • Bioactivity : Demonstrated neuroprotective and antistroke activity in preclinical studies, likely due to enhanced blood-brain barrier permeability from the ethoxy group .
  • Synthesis : Derived via etherification or protection/deprotection strategies, as seen in analogous routes .
6-(Hydroxymethyl)pyridin-3-ol
  • Structure : Hydroxymethyl (-CH₂OH) group at the 6-position.
  • Properties : Increased hydrophilicity (logP ≈ -0.5 predicted) and reactivity, enabling conjugation or further functionalization .
  • Applications : Intermediate in synthesizing radioligands for imaging applications, such as huntingtin aggregates .

Aryl-Substituted Analogues

6-(4-Ethylphenyl)pyridazin-3-ol
  • Structure: Pyridazinone core with a 4-ethylphenyl substituent (vs. pyridin-3-ol in the target compound).
6-(3-Methoxyphenoxy)pyridin-3-ol (CAS 1394954-82-5)
  • Structure: Methoxyphenoxy group at the 6-position.
  • Properties : Higher molecular weight (217.22 g/mol) and increased steric hindrance compared to 3-ethylphenyl .
  • Synthesis : Likely involves nucleophilic aromatic substitution or Ullmann-type coupling.

Alkyl Chain Length Effects

highlights the impact of alkyl chain length at the 6-position:

  • 6-Methylpyridin-3-ol : Simpler synthesis but lower lipophilicity.
  • 6-Ethylpyridin-3-ol : Balances lipophilicity and steric effects, showing favorable biochemical activity in preliminary studies .
  • 6-Propylpyridin-3-ol : Increased hydrophobicity may reduce aqueous solubility, limiting bioavailability.

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Bioactivity Key Property Reference
6-(3-Ethylphenyl)pyridin-3-ol 3-Ethylphenyl 215.26* Under investigation (structural analog data) Moderate lipophilicity, aryl interactions
6-(Trifluoromethyl)pyridin-3-ol -CF₃ 163.1 Phospholipase A2 inhibition High polarity, metabolic stability
6-(Ethoxymethyl)pyridin-3-ol -CH₂OCH₂CH₃ 153.15* Antistroke activity Enhanced BBB permeability
6-(4-Ethylphenyl)pyridazin-3-ol 4-Ethylphenyl 240.18 Unknown Pyridazinone core alters electronics

*Calculated based on molecular formula.

Research Implications

  • Substituent Position: The 3-ethylphenyl group in the target compound may offer unique steric and electronic effects compared to para-substituted analogs (e.g., 4-ethylphenyl in pyridazinone derivatives) .
  • Heterocycle Core: Pyridin-3-ol derivatives generally exhibit better solubility than pyridazinones, favoring drug development .
  • Functional Groups : Electron-withdrawing groups (e.g., -CF₃) enhance enzymatic inhibition, while alkoxy groups improve CNS targeting .

Biological Activity

6-(3-Ethylphenyl)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at the 3-position and a 3-ethylphenyl group at the 6-position. Its chemical formula is C₁₃H₁₃NO, which indicates the presence of nitrogen and oxygen in addition to carbon and hydrogen. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

The unique substitution pattern of this compound enhances its chemical reactivity and biological interactions. The structural features contribute to its affinity for various biological targets, including enzymes and receptors, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Preliminary studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action involves interaction with bacterial cell membranes or specific metabolic pathways, leading to cell death or growth inhibition.

Interaction with Biological Targets

The compound has been investigated for its ability to engage with various biological targets . Notably, it may modulate the activity of enzymes involved in critical biochemical pathways. For instance, interaction studies have demonstrated that it can inhibit specific enzymes, which may lead to therapeutic benefits in conditions like inflammation or cancer.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the ethyl group enhances hydrophobic interactions, potentially improving binding affinity to target proteins. Comparative studies with structurally similar compounds have shown variations in biological activity based on subtle changes in molecular structure .

In Vitro Studies

In vitro assays have provided insights into the anti-inflammatory effects of this compound. For example, studies have demonstrated its ability to suppress cyclooxygenase (COX) enzyme activity, which is pivotal in inflammatory responses. The IC50 values obtained from these studies indicate a promising potential for this compound as an anti-inflammatory agent .

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in vivo. For instance, experiments involving carrageenan-induced paw edema have shown that administration of this compound significantly reduces inflammation compared to control groups. These findings support its potential therapeutic application in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
6-(3-Methylphenyl)pyridin-3-ol Similar structure with a methyl group instead of ethylVariation in hydrophobicity affecting activity
5-Bromo-2-methylpyridin-3-amine Contains a bromine atom; used as a precursorDifferent reactivity due to halogen substitution
Pyridin-3-yl-pyrimidin-2-yl-amino More complex structure with additional ringsBroader range of biological activities

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridine derivatives.

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